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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of SHR1653 and atosiban, two oxytocin receptor antagonists, based on

their performance in in vitro uterine studies. The following sections detail their mechanism of

action, comparative efficacy based on available experimental data, and the methodologies

employed in these assessments.

Introduction
Oxytocin receptor (OTR) antagonists are pivotal in both clinical applications, such as the

management of preterm labor, and in fundamental research exploring uterine physiology.

Atosiban is a well-established OTR antagonist used in clinical practice. SHR1653 is a newer,

highly potent and selective OTR antagonist. This guide focuses on the in vitro data available for

both compounds to assist researchers in selecting the appropriate tool for their uterine studies.

Mechanism of Action: Targeting the Oxytocin
Receptor Signaling Pathway
Both SHR1653 and atosiban exert their effects by competitively blocking the oxytocin receptor,

a G-protein coupled receptor (GPCR). The activation of the OTR by its endogenous ligand,

oxytocin, initiates a signaling cascade that leads to uterine muscle contraction.

The binding of oxytocin to its receptor activates the Gq/11 protein, which in turn stimulates

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
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inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

(Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The

elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light-chain

kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent

myometrial contraction. By blocking the OTR, SHR1653 and atosiban inhibit this entire

downstream signaling cascade, resulting in uterine relaxation.

Diagram 1: Oxytocin Receptor Signaling Pathway and Inhibition by SHR1653 and Atosiban.

Comparative In Vitro Efficacy
Direct comparative in vitro studies on uterine tissue strips for SHR1653 and atosiban are not

readily available in the public domain. However, data from separate studies provide insights

into their respective potencies.

Compound Assay Type
Key
Parameter

Value Species Reference

SHR1653

Oxytocin

Receptor

Binding

IC50 15 nM Human [1]

Atosiban

Oxytocin-

induced Ca2+

increase in

myometrial

cells

IC50 5 nM Human

Atosiban

Oxytocin-

induced

myometrial

activation

Inhibition

Constant (Ki)
10 nM Human [2]

Atosiban

Oxytocin-

induced

uterine

contractions

Effective

Concentratio

n

>1 µg/mL Human [3]
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Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required

for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The Inhibition

Constant (Ki) is a measure of the affinity of an antagonist for a receptor.

Based on the available data, both SHR1653 and atosiban demonstrate high potency as

oxytocin receptor antagonists in the nanomolar range.

Experimental Protocols
The following are summaries of the experimental methodologies used to generate the data

presented in the comparison table.

SHR1653: Oxytocin Receptor Binding Assay
Objective: To determine the in vitro potency of SHR1653 in binding to the human oxytocin

receptor.

Methodology: A competitive radioligand binding assay was performed using membranes

from cells expressing the recombinant human oxytocin receptor (hOTR). The assay

measures the ability of SHR1653 to displace a radiolabeled ligand that specifically binds to

the OTR. The concentration of SHR1653 that displaces 50% of the radioligand is determined

as the IC50 value.[1]

Atosiban: Inhibition of Oxytocin-Induced Calcium
Increase

Objective: To measure the inhibitory effect of atosiban on the oxytocin-induced increase in

intracellular calcium in myometrial cells.

Methodology: Cultured human myometrial cells were loaded with a calcium-sensitive

fluorescent dye. The cells were then stimulated with oxytocin in the presence of varying

concentrations of atosiban. The change in intracellular calcium concentration was measured

by monitoring the fluorescence intensity. The IC50 value was calculated as the concentration

of atosiban that caused a 50% reduction in the oxytocin-induced calcium signal.
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Atosiban: Inhibition of Oxytocin-Induced Myometrial
Activation

Objective: To determine the antagonist potency of atosiban on oxytocin-induced activation of

human myometrial tissue.

Methodology: Myometrial tissue slices obtained from biopsies were exposed to oxytocin to

induce a response, which was measured by the formation of inositol phosphates. The

experiment was repeated in the presence of various concentrations of atosiban to determine

its inhibitory effect. The inhibition constant (Ki) was calculated from the dose-response

curves.[2]

Atosiban: Inhibition of Oxytocin-Induced Uterine
Contractions

Objective: To assess the dose-dependent inhibitory effect of atosiban on oxytocin-induced

contractions of human myometrial strips in vitro.

Methodology: Myometrial strips were obtained from biopsies taken during elective cesarean

sections. These strips were mounted in an organ bath containing a physiological salt solution

and maintained at 37°C. Spontaneous contractions were recorded, and then oxytocin was

added to induce stable contractions. Atosiban was then added in increasing concentrations,

and the resulting inhibition of contraction frequency and amplitude was measured.[3]
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Diagram 2: General Experimental Workflow for In Vitro Uterine Contraction Studies.
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Conclusion
Both SHR1653 and atosiban are potent antagonists of the oxytocin receptor, demonstrating

efficacy in in vitro models relevant to uterine function. While direct comparative studies are

lacking, the available data suggest that both compounds are valuable tools for investigating the

role of the oxytocin system in uterine contractility. The choice between SHR1653 and atosiban

for in vitro uterine studies may depend on specific research questions, availability, and the

desire to work with a newer, highly selective compound (SHR1653) versus a more established

clinical agent (atosiban). Further head-to-head in vitro studies would be beneficial to provide a

more definitive comparison of their potency and efficacy in inhibiting uterine contractions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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